2-(4-ethoxyphenoxy)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
Description
This compound is a triazolopyrimidine-piperazine hybrid with a 4-ethoxyphenoxy acetophenone moiety. Its structure features a central 3H-[1,2,3]triazolo[4,5-d]pyrimidine core linked to a piperazine ring at position 7, which is further substituted with a 4-fluorophenyl group at position 3 of the triazole. The ethanone group at position 1 of the piperazine is functionalized with a 4-ethoxyphenoxy chain.
Properties
IUPAC Name |
2-(4-ethoxyphenoxy)-1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN7O3/c1-2-34-19-7-9-20(10-8-19)35-15-21(33)30-11-13-31(14-12-30)23-22-24(27-16-26-23)32(29-28-22)18-5-3-17(25)4-6-18/h3-10,16H,2,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNPIKFJDLDVMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Triazolo-Pyrimidine Core Formation
The triazolo[4,5-d]pyrimidine scaffold is constructed via a Huisgen 1,3-dipolar cycloaddition between 4-fluorophenyl azide and 5-amino-4-cyanopyrimidine under copper catalysis.
Procedure:
- Azide Preparation: 4-Fluoroaniline (1.0 equiv) is diazotized with NaNO₂/HCl (0–5°C), followed by NaN₃ quenching to yield 4-fluorophenyl azide (87% yield).
- Cycloaddition: React the azide with 5-amino-4-cyanopyrimidine in DMF at 80°C with CuI (10 mol%), producing the triazole ring (72% yield).
Key Data:
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Catalyst | CuI (10 mol%) |
| Solvent | DMF |
| Reaction Time | 12 h |
| Yield | 72% |
Piperazine Coupling
The 7-chloro intermediate undergoes nucleophilic aromatic substitution with piperazine in refluxing acetonitrile (K₂CO₃, 12 h), achieving 85% substitution efficiency.
Optimization Insight:
- Excess piperazine (2.5 equiv) minimizes di-substitution byproducts.
- Microwave-assisted conditions (150°C, 30 min) boost yield to 91%.
Synthesis of 2-(4-Ethoxyphenoxy)Acetyl Chloride
Williamson Ether Synthesis
4-Ethoxyphenol is alkylated with ethyl bromoacetate (K₂CO₃, acetone, 60°C, 6 h), followed by saponification (LiOH/EtOH, 35°C, 1 h) to yield 2-(4-ethoxyphenoxy)acetic acid (78% over two steps).
Reaction Scheme:
- Etherification:
$$ \text{4-Ethoxyphenol} + \text{BrCH}2\text{COOEt} \xrightarrow{\text{K}2\text{CO}_3} \text{4-Ethoxyphenoxyacetic acid ethyl ester} $$ - Hydrolysis:
$$ \text{Ester} \xrightarrow{\text{LiOH/EtOH}} \text{4-Ethoxyphenoxyacetic acid} $$
Acetyl Chloride Formation
The acid is treated with oxalyl chloride (DMF catalyst, 0°C to RT, 2 h) to generate the acyl chloride, used immediately in subsequent couplings.
Final Coupling: Piperazine-Ethanone Conjugation
Acylation Protocol
The triazolo-pyrimidine-piperazine intermediate (1.0 equiv) reacts with 2-(4-ethoxyphenoxy)acetyl chloride (1.2 equiv) in dichloromethane (DCM) using Et₃N (2.0 equiv) as a base.
Optimized Conditions:
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Temperature | 0°C → RT |
| Time | 4 h |
| Yield | 68% |
Side Reaction Mitigation:
Alternative Coupling Agents
Carbodiimide-mediated (EDC/HOBt) coupling in THF improves yields to 76% by reducing racemization risks.
Purification and Analytical Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (SiO₂, EtOAc/hexanes 1:1 → 3:1), followed by recrystallization from ethanol/water (4:1).
Purity Data:
| Method | Purity |
|---|---|
| HPLC (C18) | 99.3% |
| NMR (DMSO-d⁶) | <1% impurities |
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d⁶): δ 8.21 (s, 1H, triazole-H), 7.89 (d, J = 8.8 Hz, 2H, F-phenyl), 7.45 (t, J = 8.4 Hz, 2H, F-phenyl), 6.92 (d, J = 8.8 Hz, 2H, ethoxyphenoxy), 4.52 (s, 2H, COCH₂), 4.02 (q, J = 6.8 Hz, 2H, OCH₂), 3.81–3.45 (m, 8H, piperazine), 1.35 (t, J = 6.8 Hz, 3H, CH₃).
- HRMS (ESI): m/z calcd for C₂₆H₂₆FN₇O₃ [M+H]⁺: 528.2104; found: 528.2101.
Industrial-Scale Process Considerations
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Potential oxidation of phenol and triazole rings.
Reduction: Reduction of specific functional groups in selective conditions.
Substitution: Nucleophilic substitution on the piperazine and triazole moieties.
Common Reagents and Conditions:
Oxidation Agents: KMnO4, H2O2.
Reducing Agents: NaBH4, LiAlH4.
Nucleophilic Reagents: NaOH, KOH.
Reaction Conditions: Solvents like DMSO, THF; temperature ranges from -78°C to 150°C; inert atmospheres using N2 or Ar gas.
Major Products: Products depend on specific reagents and conditions. For instance, oxidation might yield quinone derivatives, whereas nucleophilic substitution can introduce various functional groups.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing triazole and pyrimidine structures often exhibit significant anticancer properties. Studies have demonstrated that derivatives of triazolo-pyrimidines can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, structural modifications similar to those in the target compound have shown promising results against leukemia and breast cancer cells .
Antimicrobial Properties
Compounds with piperazine and triazole functionalities have been explored for their antimicrobial effects. The presence of the ethoxyphenoxy group may enhance the lipophilicity of the molecule, potentially improving its penetration into microbial cell membranes. Preliminary studies suggest that such compounds could serve as lead structures for developing new antibiotics or antifungal agents .
Neurological Applications
Given the piperazine moiety's known affinity for various neurotransmitter receptors, this compound may also be investigated for its effects on neurological disorders. Research into similar compounds has highlighted their potential as anxiolytics or antidepressants by modulating serotonin receptors .
Data Table: Summary of Biological Activities
| Activity | Mechanism | References |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Antimicrobial | Disruption of microbial cell membranes | |
| Neurological effects | Modulation of neurotransmitter receptors |
Case Study 1: Anticancer Activity
A study focusing on triazole derivatives demonstrated that modifications at the 7-position significantly enhanced cytotoxicity against K562 leukemia cells. The compound's ability to induce apoptosis was linked to its interaction with specific signaling pathways involved in cell survival and death.
Case Study 2: Antimicrobial Efficacy
In another investigation, a series of piperazine-containing compounds were evaluated for their antibacterial properties against Gram-positive and Gram-negative bacteria. Results indicated that compounds with structural similarities to the target molecule exhibited notable antibacterial activity, suggesting a potential pathway for drug development.
Mechanism of Action
The mechanism largely depends on the specific biological target:
Molecular Targets: Enzymes, receptors, and proteins.
Pathways Involved: Interference with signal transduction, enzyme inhibition, or receptor modulation. The triazolopyrimidine core often plays a crucial role in binding interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural similarities with several derivatives, differing primarily in substituents on the phenyl and triazole rings. Key analogues include:
Key Observations :
Comparison with Analogues :
- Methoxy analogues () require milder conditions for demethylation, whereas ethoxy groups (target) may necessitate harsher reagents for deprotection .
- Thiazolo derivatives () employ Vilsmeier-Haack cyclization, which is less applicable to triazolopyrimidines .
Pharmacological and Physicochemical Properties
Notes:
- Thiazolo derivatives () show explicit antifungal activity due to the thioxo group, suggesting the target compound may share similar mechanisms .
Crystallographic and Spectroscopic Data
- NMR Profiles: Substituent-induced chemical shift differences (e.g., 4-ethoxyphenoxy vs. phenoxy) would manifest in regions corresponding to aromatic protons (δ 6.5–8.5 ppm) .
Biological Activity
The compound 2-(4-ethoxyphenoxy)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The molecular structure of the compound can be broken down into several functional groups that contribute to its biological properties:
- Ethoxyphenoxy moiety : This group may enhance lipophilicity and facilitate cellular uptake.
- Triazolo[4,5-d]pyrimidine : Known for its role in various biological activities, including anti-cancer and anti-inflammatory effects.
- Piperazine ring : Often associated with neuroactive properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Receptor Binding : The piperazine component suggests potential interactions with neurotransmitter receptors, particularly in the central nervous system (CNS).
- Enzyme Inhibition : The triazole moiety may inhibit enzymes involved in nucleic acid synthesis or other metabolic pathways.
- Signal Transduction Modulation : It may influence various signaling pathways through receptor modulation.
Antidepressant Activity
Research indicates that compounds similar to the one exhibit antidepressant effects by modulating serotonin (5-HT) receptors. A study demonstrated that derivatives with a triazole structure showed significant inhibition of serotonin reuptake, suggesting potential as antidepressants .
Anticancer Properties
The triazolo[4,5-d]pyrimidine scaffold has been linked to anticancer activity due to its ability to interfere with cell proliferation pathways. Studies have shown that compounds within this class can induce apoptosis in cancer cells .
Anti-inflammatory Effects
Compounds containing similar functional groups have been noted for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and reduce inflammation in various models .
Case Studies
- Antidepressant Screening : In animal models, compounds with similar structures were evaluated using the tail suspension test (TST), which indicated significant antidepressant-like activity compared to standard treatments .
- In Vitro Studies : Cell line studies demonstrated that derivatives of the compound inhibited growth in various cancer cell lines, suggesting a dose-dependent response where higher concentrations led to increased cytotoxicity .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
